molecular formula C12H15N3O4 B11787283 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

Cat. No.: B11787283
M. Wt: 265.26 g/mol
InChI Key: QYUHBUKXQWSUKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 6-nitrobenzo[d][1,3]dioxole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the piperazine ring with the nitrobenzo[d][1,3]dioxole moiety. Common catalysts include palladium-based catalysts.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Coupling: Palladium-catalyzed cross-coupling reactions are common for forming new carbon-carbon or carbon-nitrogen bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)indole: Similar structure but with an indole ring instead of a piperazine ring.

    1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)thiazole: Similar structure but with a thiazole ring.

Uniqueness

1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is unique due to its specific combination of a piperazine ring and a nitrobenzo[d][1,3]dioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine

InChI

InChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)9-6-11-12(19-8-18-11)7-10(9)15(16)17/h6-7H,2-5,8H2,1H3

InChI Key

QYUHBUKXQWSUKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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